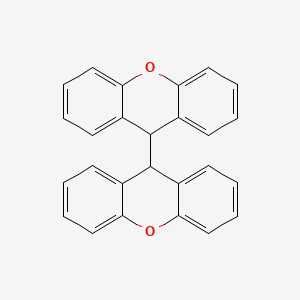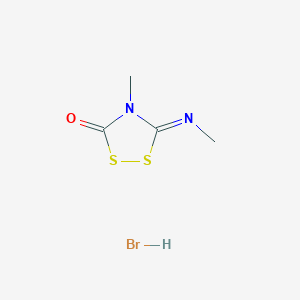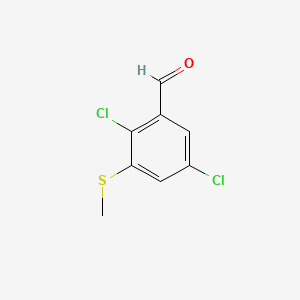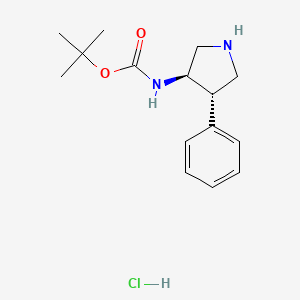
Methyl trans-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl trans-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O4·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylate ester functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Methyl trans-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or the Boc group to a free amine.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Methyl trans-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of Methyl trans-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various biochemical pathways without premature degradation. Upon removal of the Boc group, the free amine can interact with enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
- Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate
- Methyl trans-4-(tert-butoxycarbonylamino)piperidine-3-carboxylate
Uniqueness
Methyl trans-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific structural features, such as the pyrrolidine ring and the Boc protecting group. These features confer distinct reactivity and stability, making it particularly useful in synthetic and pharmaceutical applications compared to its analogs.
属性
分子式 |
C11H21ClN2O4 |
|---|---|
分子量 |
280.75 g/mol |
IUPAC 名称 |
methyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8-;/m1./s1 |
InChI 键 |
GSLPBLHBGBKNKA-SCLLHFNJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C(=O)OC.Cl |
规范 SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





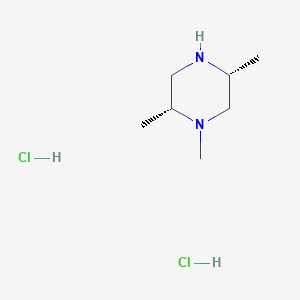

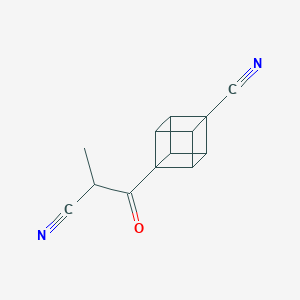
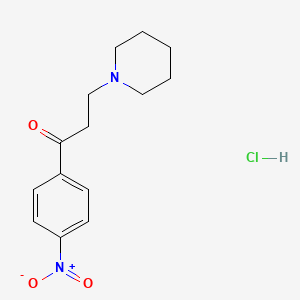
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
